
Tetradec-9-en-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetradec-9-en-1-ol, also known as (Z)-Tetradec-9-en-1-ol, is an unsaturated fatty alcohol with the molecular formula C14H28O and a molecular weight of 212.37 g/mol . This compound is characterized by a double bond at the ninth carbon atom in the tetradecane chain, giving it unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Tetradec-9-en-1-ol can be synthesized through various methods. One common approach involves the reduction of the corresponding aldehyde or ester. For instance, the reduction of (Z)-tetradec-9-enal using sodium borohydride (NaBH4) in methanol can yield this compound . Another method involves the hydrolysis of (Z)-tetradec-9-enyl acetate using a base such as sodium hydroxide (NaOH) in an aqueous solution .
Industrial Production Methods
Industrial production of this compound often involves the biotechnological method using engineered yeast cell factories. This method leverages the metabolic pathways of yeast to produce the compound efficiently. The yeast cells are engineered to express specific enzymes that catalyze the conversion of fatty acids to this compound .
Chemical Reactions Analysis
Types of Reactions
Tetradec-9-en-1-ol undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium catalyst (Pd/C)
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)
Major Products Formed
Oxidation: Tetradec-9-enal, Tetradec-9-enoic acid
Reduction: Tetradecan-1-ol
Substitution: Tetradec-9-enyl chloride, Tetradec-9-enyl bromide
Scientific Research Applications
Tetradec-9-en-1-ol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Tetradec-9-en-1-ol involves its interaction with specific molecular targets and pathways. In biological systems, it acts as a pheromone component, binding to olfactory receptors in insects and triggering behavioral responses . The compound’s unsaturated nature allows it to participate in various biochemical pathways, including those involved in lipid metabolism and signal transduction .
Comparison with Similar Compounds
Tetradec-9-en-1-ol can be compared with other similar compounds, such as:
Tetradecan-1-ol: A saturated fatty alcohol with similar chain length but lacking the double bond, resulting in different chemical properties and reactivity.
Hexadec-9-en-1-ol: An unsaturated fatty alcohol with a longer chain length and a double bond at the ninth carbon, used in similar applications but with distinct physical and chemical characteristics.
Tetradec-11-en-1-ol: Another unsaturated fatty alcohol with the double bond at the eleventh carbon, differing in its reactivity and applications.
This compound’s unique position of the double bond at the ninth carbon atom distinguishes it from these similar compounds, influencing its chemical behavior and applications .
Properties
Molecular Formula |
C14H28O |
|---|---|
Molecular Weight |
212.37 g/mol |
IUPAC Name |
tetradec-9-en-1-ol |
InChI |
InChI=1S/C14H28O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15/h5-6,15H,2-4,7-14H2,1H3 |
InChI Key |
GSAAJQNJNPBBSX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC=CCCCCCCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


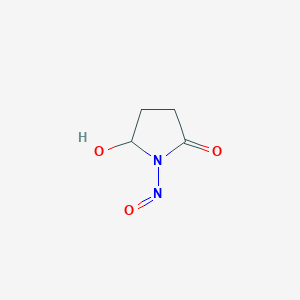

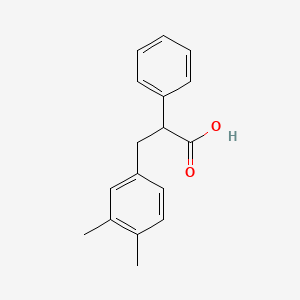
![3-Azabicyclo[3.1.0]hexane-2-carboxamide, N-[3-amino-1-(cyclobutylmethyl)-2-hydroxy-3-oxopropyl]-3-[(2S)-2-[[[(1,1-dimethylethyl)amino]carbonyl]amino]-3,3-dimethyl-1-oxobutyl]-6,6-dime thyl-, (1R,2S,5S)-](/img/structure/B13863653.png)
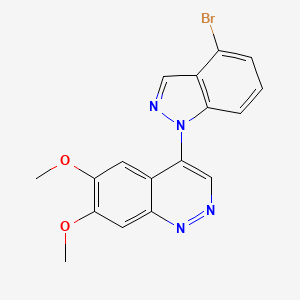
![(2S)-2-Amino-4-methyl-1-[(2R)-2-methyl-2-oxiranyl]-1-pentanone 2,2,2-Trifluoroacetate](/img/structure/B13863668.png)
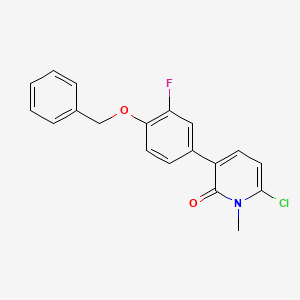
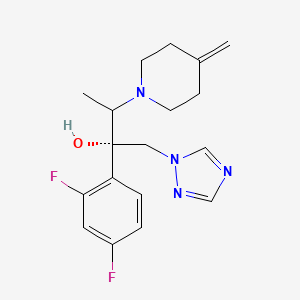


![(11bR)-2-(Cyclohexylcarbonyl)-1,2,3,6,7,11b-hexahydro-4H-Pyrazino[2,1-a]isoquinolin-4-one; (R)-2-(Cyclohexylcarbonyl)-1,2,3,6,7,11b-hexahydro-4H-pyrazino[2,1-a]isoquinolin-4-one; (-)-Praziquantel; (R)-(-)-Praziquantel; l-Praziquantel](/img/structure/B13863686.png)
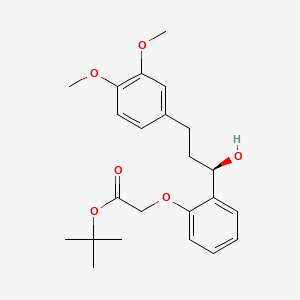
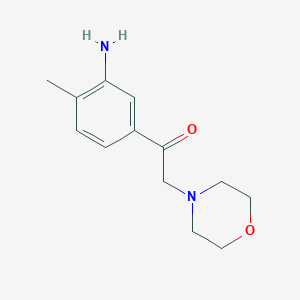
![(2R,4R,5R,7R)-5-amino-N-(3-amino-2,2-dimethyl-3-oxopropyl)-4-hydroxy-7-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-8-methyl-2-propan-2-ylnonanamide;(E)-but-2-enedioic acid](/img/structure/B13863698.png)
